molecular formula C19H15NO6 B2872020 1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid CAS No. 100162-30-9

1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid

Cat. No.: B2872020
CAS No.: 100162-30-9
M. Wt: 353.33
InChI Key: QGDKSFMFDCRKCL-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid (CAS: 100162-30-9) is an isoindoline derivative characterized by a central isoindole-1,3-dione core substituted at the 2-position with a 4-(propoxycarbonyl)phenyl group and at the 5-position with a carboxylic acid moiety. Its molecular formula is C₁₉H₁₅NO₆, with a molecular weight of 353.33 g/mol . The compound’s structure combines aromaticity from the phenyl and isoindole rings with functional groups (carboxylic acid and propoxycarbonyl ester) that confer both polarity and reactivity.

Properties

IUPAC Name

1,3-dioxo-2-(4-propoxycarbonylphenyl)isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-2-9-26-19(25)11-3-6-13(7-4-11)20-16(21)14-8-5-12(18(23)24)10-15(14)17(20)22/h3-8,10H,2,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDKSFMFDCRKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the use of reagents such as propyl chloroformate and phenylhydrazine, followed by cyclization and oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of isoindoline derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of the target compound with analogous structures, focusing on molecular parameters, substituent effects, and applications.

Structural Analogues and Molecular Data

Compound Name (CAS) Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (100162-30-9) 4-(Propoxycarbonyl)phenyl C₁₉H₁₅NO₆ 353.33 High polarity due to ester and carboxylic acid; potential for hydrogen bonding
2-(4-Phenoxyphenyl) (1094333-67-1) 4-Phenoxyphenyl C₂₁H₁₃NO₅ 359.34 Enhanced aromaticity; lower solubility in polar solvents
2-(4-Carboxyphenyl) (7702-03-6) 4-Carboxyphenyl C₁₆H₉NO₆ 311.25 Higher acidity; bifunctional reactivity (carboxylic acid pairs)
2-(3-Trifluoromethylphenyl) (328555-35-7) 3-Trifluoromethylphenyl C₁₆H₈F₃NO₄ 335.24 Electron-withdrawing CF₃ group; improved metabolic stability
2-(2,5-Dichlorophenyl) (294861-48-6) 2,5-Dichlorophenyl C₁₅H₇Cl₂NO₄ 336.13 Halogenated; potential antimicrobial activity
2-(4-Fluorophenyl) (110768-19-9) 4-Fluorophenyl C₁₅H₈FNO₄ 285.21 Fluorine’s steric and electronic effects; bioavailability enhancement

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: The propoxycarbonyl group in the target compound is electron-withdrawing, reducing electron density on the phenyl ring and increasing susceptibility to nucleophilic attack. This contrasts with electron-donating groups like phenoxy (in 1094333-67-1), which stabilize aromatic systems . Halogenated Derivatives (e.g., 294861-48-6) exhibit increased lipophilicity and membrane permeability due to Cl/F atoms, making them candidates for drug design .
  • Acidity and Solubility :

    • The carboxylic acid at the 5-position in all analogues contributes to aqueous solubility. However, substituents like 4-carboxyphenyl (7702-03-6) introduce additional acidic protons, lowering pKa and enhancing water solubility compared to the target compound .

Crystallographic and Stability Data

  • Crystal Packing : Related compounds (e.g., (4R,4aR,7aS*)-5-Oxo-6-phenyl-hexahydroisoindole) exhibit O–H···O hydrogen bonds and C–H···π interactions, suggesting similar intermolecular stabilization for the target compound .
  • Stability : The discontinued status of the target compound () may reflect instability under storage or challenges in purification, unlike halogenated derivatives (e.g., 294861-48-6), which show higher stability .

Biological Activity

1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of heparanase, a key enzyme involved in tumor progression and metastasis. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H15_{15}N1_{1}O5_{5}
  • Molecular Weight : 299.30 g/mol

This compound acts primarily as an inhibitor of heparanase. Heparanase is involved in the degradation of heparan sulfate, which is crucial for tumor cell invasion and angiogenesis. By inhibiting this enzyme, the compound can potentially reduce tumor growth and metastasis.

Inhibition of Heparanase

A study highlighted that compounds similar to this compound demonstrated significant inhibition of heparanase with IC50_{50} values ranging from 200 to 500 nM. This activity suggests a high selectivity for heparanase over other glucuronidases, making it a promising candidate for cancer therapy .

Anti-Angiogenic Effects

In addition to its heparanase inhibitory activity, this compound exhibits anti-angiogenic properties. By inhibiting the formation of new blood vessels, it may prevent tumor growth and metastasis. This dual action enhances its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

StudyFindings
Heparanase Inhibition Study Demonstrated that this compound effectively inhibits heparanase with an IC50_{50} of approximately 300 nM .
Anti-Angiogenic Activity Showed reduced vascular endothelial growth factor (VEGF) levels in treated models, indicating decreased angiogenesis .
Tumor Growth Inhibition In vivo studies indicated that administration of the compound led to significant reductions in tumor size in xenograft models .

Potential Therapeutic Applications

Given its biological activity, this compound could be developed into a therapeutic agent for:

  • Cancer Treatment : Targeting heparanase may provide a novel approach to inhibit tumor progression.
  • Anti-Angiogenic Therapy : Its ability to reduce angiogenesis could be beneficial in treating various solid tumors.

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